1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine
CAS No.: 902836-71-9
Cat. No.: VC2399753
Molecular Formula: C14H14FNO
Molecular Weight: 231.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902836-71-9 |
|---|---|
| Molecular Formula | C14H14FNO |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 1-(2-fluoro-6-phenoxyphenyl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C14H14FNO/c1-16-10-12-13(15)8-5-9-14(12)17-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 |
| Standard InChI Key | CGOILZOWCKRCDY-UHFFFAOYSA-N |
| SMILES | CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 |
| Canonical SMILES | CNCC1=C(C=CC=C1F)OC2=CC=CC=C2 |
Introduction
Chemical Structure and Identity
Basic Identification Parameters
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is identified by the CAS Registry Number 902836-71-9. The compound's molecular formula is C₁₄H₁₄FNO, indicating its composition of 14 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom . This organic compound belongs to the class of fluorinated aromatic amines, characterized by the presence of both a fluorine substituent and an amino group attached to an aromatic ring system.
Structural Features
The molecular structure of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine consists of:
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A benzene ring with a fluorine atom at position 2
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A phenoxy group at position 6 of the same benzene ring
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A methylaminomethyl group (-CH₂NHCH₃) attached to the benzene ring
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SMILES notation representing the compound's structure: CNCC1=C(OC2=CC=CC=C2)C=CC=C1F (for the free base)
This structural arrangement contributes to the compound's unique three-dimensional configuration and chemical behavior, particularly in its interactions with biological targets.
Salt Forms
The compound is frequently utilized in its hydrochloride salt form (1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride), which has distinct properties:
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CAS Registry Number: 1397192-35-6
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Molecular Formula: C₁₄H₁₅ClFNO
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Molecular Weight: 267.73 g/mol
The hydrochloride salt formation improves stability and solubility characteristics, making it more suitable for pharmaceutical applications and formulation development.
Physicochemical Properties
Physical State and Appearance
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine typically exists as a solid at room temperature, with specific appearance details dependent on purity and crystallization conditions . The compound is typically isolated with a purity standard of 98% or higher for research and pharmaceutical applications.
Solubility Characteristics
While specific solubility data is limited in the available literature, structural analysis suggests:
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Moderate solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide
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Limited solubility in water for the free base form
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Improved aqueous solubility for the hydrochloride salt form
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Solubility behavior consistent with other similar fluorinated aromatic amines
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine likely follows established routes for similar substituted benzylamines, which typically involve:
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Formation of the appropriately substituted benzaldehyde
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Reductive amination with methylamine
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Purification and isolation of the target compound
The precise synthetic pathway would require careful design due to the regiospecific placement of the fluorine and phenoxy substituents on the aromatic ring.
Industrial Production
Binhai Hanhong Biochemical Co., Ltd., a venture company of Shanghai Hanhong Scientific Co., Ltd., produces this compound among other pharmaceutical intermediates. The company's production facilities include:
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Multiple chemical plants with reactors ranging from 50L to 8000L capacity
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Capability for custom synthesis from gram to ton scale
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Quality control facilities including HPLC, GC, and HPCE analytical instrumentation
Applications and Significance
Pharmaceutical Relevance
1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine is primarily classified as a pharmaceutical intermediate, suggesting its importance in the synthesis of more complex drug candidates or active pharmaceutical ingredients . The compound's structural features—particularly the fluorine substituent—may contribute to several advantageous properties in drug design:
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Enhanced metabolic stability through the fluorine-carbon bond
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Altered lipophilicity affecting membrane permeability
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Potential modulation of pKa values influencing bioavailability
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Possible hydrogen bonding interactions with biological targets
Structure-Activity Relationships
While specific activity data for 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine itself is limited in the available search results, related fluorinated aromatic compounds have demonstrated significant biological activity in various therapeutic contexts. The strategic positioning of fluorine atoms in pharmaceutical compounds has been shown to enhance potency, selectivity, and pharmacokinetic properties across multiple drug classes .
Analytical Characterization
Spectroscopic Properties
Typical analytical methods for characterizing 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine would include:
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NMR spectroscopy (¹H, ¹³C, and ¹⁹F)
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Mass spectrometry
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Infrared spectroscopy
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UV-visible spectroscopy
These techniques provide complementary information about the compound's structural features, purity, and identity verification.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and gas chromatography (GC) represent primary methods for purity determination and quality control of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine in both research and production settings .
Related Compounds and Structural Analogs
Isomeric Compounds
Several structural isomers of 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine have been documented in the chemical literature, including:
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1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine (CAS: 476310-75-5)
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1-(2-fluoro-6-methylphenyl)-n-methylmethanamine (CAS: 84731298)
These isomers differ in the positioning of substituents on the aromatic ring, resulting in distinct three-dimensional structures and potentially different biological activities.
Comparative Properties
The table below summarizes key comparative data for 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine and related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine | 902836-71-9 | C₁₄H₁₄FNO | 231.27 | Fluorine at position 2, phenoxy at position 6 |
| 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine hydrochloride | 1397192-35-6 | C₁₄H₁₅ClFNO | 267.73 | Hydrochloride salt of parent compound |
| 1-(5-Fluoro-2-phenoxyphenyl)-N-methylmethanamine | 476310-75-5 | C₁₄H₁₄FNO | 231.27 | Fluorine at position 5, phenoxy at position 2 |
| 1-(2-fluoro-6-methylphenyl)-n-methylmethanamine | 84731298 | C₉H₁₂FN | 153.20 | Methyl group instead of phenoxy |
Research Context and Future Directions
Current Research Status
The pharmaceutical research context surrounding 1-(2-Fluoro-6-phenoxyphenyl)-N-methylmethanamine appears focused on its utility as an intermediate in medicinal chemistry. Fluorinated aromatic compounds have gained significant attention in drug discovery due to their unique properties:
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The strategic incorporation of fluorine atoms into pharmaceutical molecules has been demonstrated to enhance metabolic stability
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Fluorinated compounds often exhibit improved binding affinity to target proteins
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Modified physicochemical properties resulting from fluorine substitution can lead to enhanced bioavailability
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